Prosapogenin G

Overview

Description

Synthesis Analysis

The synthesis of prosapogenin G involves the use of a branched trisaccharide–triterpene conjugate, which is common to both QS-21 isomers . This is obtained via basic hydrolysis and chromatographic purification of commercially available Quil-A, a semi-purified, saponin-rich extract from Q. saponaria .Molecular Structure Analysis

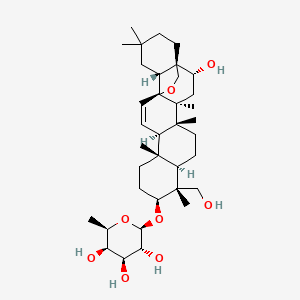

Prosapogenin G has an average mass of 604.814 Da and a mono-isotopic mass of 604.397522 Da . It has 14 defined stereocenters . The structure of prosapogenin G includes a central quillaic acid triterpene core flanked by a branched trisaccharide, a bridging linear tetrasaccharide, and a glycosylated acyl side chain .Physical And Chemical Properties Analysis

Prosapogenin G has a density of 1.3±0.1 g/cm^3 . Its boiling point is 716.2±60.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±5.2 mmHg at 25°C . The enthalpy of vaporization is 119.6±6.0 kJ/mol, and the flash point is 218.6±26.4 °C .Scientific Research Applications

Cancer Research

Prosapogenin G has been identified as having potential anti-tumor and anti-cancer properties . Studies have optimized processing conditions for red ginseng to maximize the content of prosapogenins like Rg3, Rg2, Rh1, and Rh2, which are believed to contribute to these properties .

Pharmacological Studies

The enzymatic preparation of genuine Prosapogenin G from ginsenosides Re and Rg1 has been reported. This process involves the hydrolysis of major saponins in Panax ginseng roots to yield minor saponins like 20 (S)-ginsenoside Rh1, which is closely related to Prosapogenin G .

Herbal Medicine Standardization

Prosapogenin G is crucial in the standardization of ginseng processing. By optimizing steaming, drying, and extracting processes, researchers aim to enhance the extraction of prosapogenins, which are valuable for their medicinal properties .

Biochemistry and Molecular Biology

In biochemistry, Prosapogenin G serves as a marker for understanding the transformation of ginsenoside saponins. High-Performance Liquid Chromatography (HPLC) analysis of these transformations provides insights into the chemical nature and potential biological activities of these compounds .

Cosmetic Industry

The modulation of cell surface properties by plant glycosides, including Prosapogenin G, has implications for the cosmetic industry. It can influence the differentiation of cultured cells, which is a key factor in developing skincare products .

Nutraceutical Development

Prosapogenin G, derived from ginseng, is being explored for its use in nutraceuticals. Its potential health benefits, such as boosting immunity and enhancing physical performance, make it a candidate for inclusion in dietary supplements .

Agricultural Biotechnology

The study of Prosapogenin G also extends to agricultural biotechnology, where it may be used to enhance the medicinal properties of crops through genetic modification or selective breeding practices .

Food Science

In food science, the extraction and concentration of Prosapogenin G are important for creating functional foods with added health benefits. The compound’s properties could be harnessed to develop foods that support overall well-being .

Future Directions

Prosapogenin G and related compounds have shown potential in the field of medicine, particularly in cancer treatment . For instance, Prosapogenin A has been found to induce apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis . Additionally, research is being conducted to develop a new medium for Fusarium strains to produce diosgenin, a steroidal saponin, via microbial biocatalysis of the root of Dioscorea zingiberensis C. H. Wright (DZW) . This could potentially be applied to the production of prosapogenin G in the future.

properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-PSLKBDIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prosapogenin G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the metabolic pathways of Prosaikogenin G?

A: Prosaikogenin G is a metabolite of Saikosaponin D, formed in the gastrointestinal tract. In rat liver microsomes, Prosaikogenin G undergoes further metabolism primarily through hydroxylation and carboxylation reactions on its aglycone moiety. [] These metabolic reactions lead to the formation of various metabolites. For a detailed metabolic pathway, refer to the study by [Liu et al. (2015)][2].

Q2: How does the structure of Prosaikogenin G relate to its hemolytic activity?

A: Prosaikogenin G, possessing an alpha-hydroxyl function at the C16 position, exhibits strong hemolytic activity. [] This is similar to its precursor, Saikosaponin D. Interestingly, compounds with a beta-hydroxyl function at C16, like Prosaikogenin F and Saikosaponin A, demonstrate weaker hemolytic activity. This suggests that the stereochemistry at the C16 position significantly influences the hemolytic potential of these compounds. [] Additionally, the adsorbability of these compounds onto red blood cell membranes correlates with their hemolytic activity. []

Q3: Can Prosaikogenin G induce corticosterone secretion?

A: While Prosaikogenin G itself shows slight corticosterone secretion-inducing activity, its precursor, Saikosaponin D, and its further metabolite, Saikogenin G, exhibit much stronger activities. [] This highlights the importance of the sugar moiety for this specific biological activity. Interestingly, gastric metabolites of Saikosaponin D and their downstream intestinal metabolites do not demonstrate this effect, emphasizing the specific structural requirements for inducing corticosterone secretion. []

Q4: How can Prosaikogenin G be produced in larger quantities?

A: Prosaikogenin G, along with its precursor Saikogenin G, can be efficiently produced through enzymatic hydrolysis of Saikosaponin D. [] Recombinant β-glycosidases, such as BglPm and BglLk derived from Paenibacillus mucilaginosus and Lactobacillus koreensis respectively, show high activity in cleaving glycosidic bonds in saikosaponins. [] This enzymatic approach offers a promising avenue for large-scale production of Prosaikogenin G and other valuable saikosaponin metabolites for further research and potential applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B1435119.png)

![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)

![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)

![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)

![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)